3-methoxy-1-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

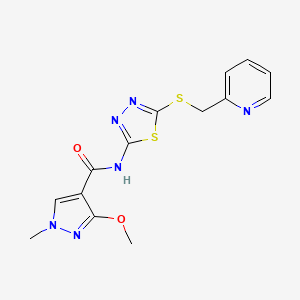

This compound features a pyrazole core substituted with a methoxy (-OCH₃) and methyl (-CH₃) group at positions 3 and 1, respectively. The pyrazole is linked via a carboxamide bridge to a 1,3,4-thiadiazole ring, which is further functionalized with a pyridin-2-ylmethylthio group.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S2/c1-20-7-10(12(19-20)22-2)11(21)16-13-17-18-14(24-13)23-8-9-5-3-4-6-15-9/h3-7H,8H2,1-2H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUMZZCYFDKMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-1-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrazole core substituted with a methoxy group and a carboxamide group, along with a thiadiazole moiety linked to a pyridine derivative. Its molecular formula is , and it has a molecular weight of approximately 345.39 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth effectively. A study demonstrated that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL against Mycobacterium bovis BCG .

Anticancer Properties

The compound's activity against cancer cells has also been explored. Research indicates that the incorporation of thiadiazole and pyrazole rings enhances the anticancer activity of derivatives through inhibition of specific kinases involved in cell proliferation. For example, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Some studies suggest that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Preliminary data suggest that the compound may possess antioxidant properties, reducing oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of various derivatives including This compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Activity Assessment

Another study focused on the anticancer potential of this compound in vitro using human breast cancer cell lines. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be around 15 μM. This suggests strong potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Scientific Research Applications

Research indicates that compounds similar to 3-methoxy-1-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exhibit diverse biological activities, including:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor cell proliferation. The compound's mechanism may involve the modulation of specific signaling pathways associated with cancer cell survival and apoptosis.

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial effects against various pathogens. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Medicinal Chemistry

The compound is being synthesized and evaluated for its potential as a lead candidate in drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity against target diseases.

Pharmacological Studies

Pharmacological studies are focusing on the compound's interaction with specific biological targets, such as enzymes involved in cancer metabolism or receptors linked to inflammation. Understanding these interactions is crucial for elucidating its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

Researchers are conducting SAR studies to identify the relationship between the chemical structure of this compound and its biological activity. This involves systematic modification of the molecule to optimize its pharmacological properties.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of pyrazole derivatives similar to the target compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells, suggesting a promising therapeutic avenue.

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of related thiadiazole compounds. The study demonstrated effective inhibition of bacterial growth in vitro, highlighting the potential for developing new antibiotics based on this chemical scaffold.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Thiadiazole-Pyrazole Derivatives

Key Observations :

Insights :

- High yields (e.g., 88% for 5h in ) suggest efficient thioether formation, a step likely relevant to the target compound’s synthesis .

- Melting points for thiadiazole derivatives typically range 130–200°C, influenced by substituent polarity (e.g., 18r’s higher mp due to pyridinyl groups) .

Table 3: Bioactivity of Structurally Related Compounds

Discussion :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of pyrazole-thiadiazole hybrids typically involves multi-step condensation and cyclization. For example, thiadiazole intermediates can be prepared by reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . Pyrazole-carboxamide derivatives are synthesized via coupling reactions using K₂CO₃ as a base in DMF at room temperature, with yields improved by optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to alkylating agent) . Stepwise purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH) ensures product integrity.

Q. How is structural characterization performed to confirm the compound’s identity?

- Methodological Answer : Structural verification requires a combination of analytical techniques:

- ¹H/¹³C NMR : Assign peaks to pyrazole (δ 3.8 ppm for methoxy), thiadiazole (δ 7.2–8.5 ppm for pyridinyl protons), and carboxamide (δ 10–12 ppm for NH) .

- IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols (IC₅₀ determination) . For antimicrobial screening, employ microbroth dilution (MIC tests) against Gram-positive/negative strains . Cellular cytotoxicity can be assessed via MTT assays (24–48 hours, IC₅₀ calculation) .

Advanced Research Questions

Q. How can computational modeling predict target interactions and binding affinities?

- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) to simulate ligand-receptor interactions. For example, dock the compound into ATP-binding pockets of kinases, prioritizing residues with hydrogen-bonding potential (e.g., pyridinyl-N with Asp86, thiadiazole-S with Lys123) . Validate predictions with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability .

Q. What strategies address low yields during thiadiazole-pyrazole coupling?

- Methodological Answer :

- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 16 hours) while maintaining yields >80% .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Theoretical Calculations : Compare experimental shifts with DFT-predicted values (Gaussian 09, B3LYP/6-31G*) .

Q. What are key considerations in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Modify the pyridinylmethyl-thio group to assess steric/electronic effects (e.g., replace pyridine with pyrimidine) .

- Bioisosteric Replacement : Swap the methoxy group with ethoxy or trifluoromethoxy to evaluate metabolic stability .

- Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide hydrogen-bond acceptors) using software like PHASE .

Q. How should stability studies be designed under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1.2–7.4, 37°C) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Oxidative Stress : Expose to 0.1% H₂O₂ for 24 hours; quantify intact compound using LC-MS .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.